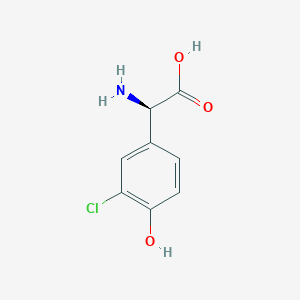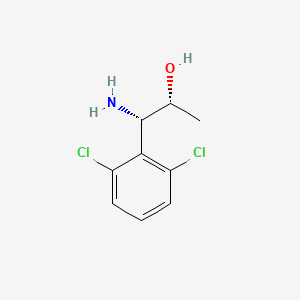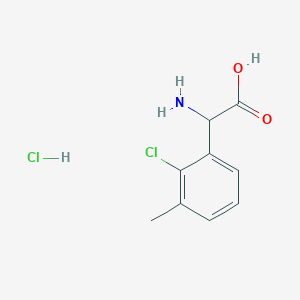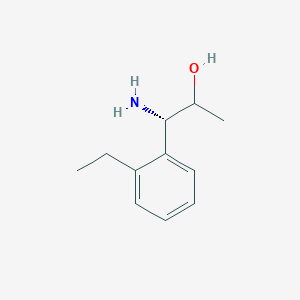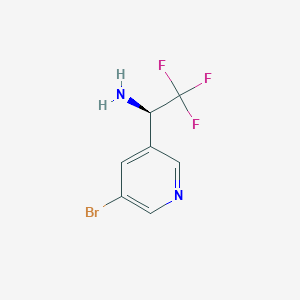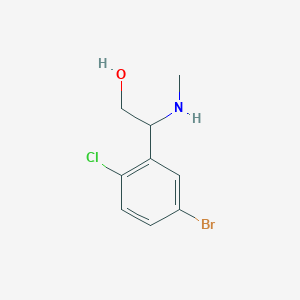
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methylamino group, and an ethan-1-ol moiety. Compounds of this nature are often studied for their potential pharmacological properties and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Halogenation: The starting material, 2-chlorophenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group.
Hydroxylation: Finally, the ethan-1-ol moiety is introduced through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure precise control over reaction conditions and improve yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds, alcohols.
Substitution Products: Amines, ethers.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of halogenated phenethylamines in various chemical reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Biochemical Research: Used to study the interaction of halogenated compounds with biological systems.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets, leading to various biological effects. The methylamino group can interact with neurotransmitter systems, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of a methylamino group.
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)propan-1-ol: Similar structure but with a propan-1-ol moiety instead of an ethan-1-ol moiety.
Uniqueness
The unique combination of bromine, chlorine, and methylamino groups in 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol may result in distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
QAYQCZCFFIBLAL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



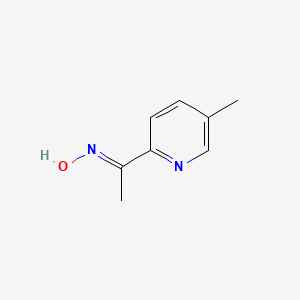
![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B15235960.png)

